1-Oleoyl-2-acetyl-sn-glycerol is a synthetic compound with the molecular formula C23H42O5 and a molecular weight of 398.57 g/mol. It is recognized as a cell-permeable analog of diacylglycerol, specifically acting as an activator of protein kinase C. This compound is notable for its role in cellular signaling pathways, particularly in the phosphorylation of proteins, which is crucial for various cellular functions. It is often utilized in research settings to study the mechanisms of protein kinase C activation and its downstream effects on cellular processes .
OAG, due to its structural similarity to DAG, activates protein kinase C (PKC) [, ]. PKC requires both diacylglycerol and calcium for activation. OAG fulfills the diacylglycerol requirement, allowing PKC to become active and initiate downstream signaling cascades involved in various cellular processes, including cell proliferation, differentiation, and immune response [].
1-Oleoyl-2-acetyl-sn-glycerol (1-OAG) is a synthetic molecule that mimics the structure and function of a natural signaling molecule called diacylglycerol (DAG) []. DAG is involved in various cellular processes, including cell growth, differentiation, and survival [].
One of the primary functions of 1-OAG in scientific research is its ability to activate protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in regulating numerous cellular processes, including:
By activating PKC, 1-OAG can serve as a research tool to investigate the role of PKC in various cellular functions and diseases.
-OAG has also been used in scientific research to:
The primary chemical reaction involving 1-oleoyl-2-acetyl-sn-glycerol is its activation of protein kinase C. Upon administration, this compound mimics diacylglycerol, leading to the phosphorylation of target proteins within cells, notably resulting in the phosphorylation of a 40 kDa protein in platelets . Furthermore, it can be metabolized into its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol, which may participate in additional signaling pathways .
1-Oleoyl-2-acetyl-sn-glycerol exhibits significant biological activity by activating calcium-dependent protein kinase C. This activation leads to various cellular responses, including the production of superoxide radicals, which are important in cell signaling and defense mechanisms against oxidative stress . The compound's ability to penetrate cell membranes makes it particularly useful for studying intracellular signaling pathways and their implications in health and disease.
The synthesis of 1-oleoyl-2-acetyl-sn-glycerol typically involves the esterification of glycerol with oleic acid and acetic anhydride or acetic acid under controlled conditions. The general steps include:
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
1-Oleoyl-2-acetyl-sn-glycerol has several applications in biochemical research:
Research involving 1-oleoyl-2-acetyl-sn-glycerol often focuses on its interactions with various proteins and cellular components. Studies have demonstrated that this compound can significantly influence calcium signaling pathways and modulate the activity of other kinases involved in cellular responses. Its interaction with protein kinase C has been particularly well-documented, highlighting its role as a potent activator that can lead to various downstream effects within cells .
Several compounds are structurally similar to 1-oleoyl-2-acetyl-sn-glycerol and share some biological activities:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Diacylglycerol | Similar backbone | Activates protein kinase C |
1-Palmitoyl-2-acetyl-sn-glycerol | Similar backbone | Activates protein kinase C |
1-Linoleoyl-2-acetyl-sn-glycerol | Similar backbone | Activates protein kinase C |
1-Oleoyl-2-acetyl-sn-glycerol stands out due to its specific fatty acid composition (oleic acid) and its unique acetylation at the second position, which enhances its potency as a protein kinase C activator compared to other diacylglycerols. Additionally, its ability to induce superoxide production differentiates it from similar compounds that may not exhibit this specific biological activity .
OAG modulates cardiac voltage-gated sodium (NaV) channels by shifting steady-state inactivation kinetics. In Chinese hamster lung cells expressing cardiac rH1 NaV channels, 10 µM OAG reduced peak sodium currents by 33% at −114 mV and 56% at −94 mV, accompanied by an 8–14 mV hyperpolarizing shift in steady-state inactivation [2]. This effect required protein kinase C activation, as microinjection of a protein kinase C inhibitor peptide abolished OAG-induced current suppression [2]. Single-channel recordings revealed reduced open probability without alterations in unitary conductance, suggesting protein kinase C phosphorylation disrupts voltage-dependent gating rather than pore block [2].
Comparable effects were observed in neonatal rat ventricular myocytes, where OAG decreased NaV current amplitude and slowed inactivation kinetics in low-calcium conditions [2]. These findings indicate protein kinase C-dependent regulation of cardiac sodium channels may influence action potential upstroke velocity and myocardial excitability during physiological signaling cascades involving diacylglycerol production.
OAG modulates both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels. In GH3 pituitary cells, 40 µM OAG inhibited T-type currents by 60% and L-type currents by 50%, scaling current waveforms without altering activation/inactivation time constants [1]. Similar dual modulation occurred in dorsal root ganglion neurons, with 30% T-type and 50% L-type current suppression [1]. Protein kinase C dependence was inferred from rapid onset (~15 s) and reversibility, though direct phosphorylation targets remain uncharacterized [1].
Inactivation kinetics of neuronal L-type channels showed calcium-dependent sensitivity to OAG. Whole-cell recordings in chick sensory neurons revealed accelerated inactivation during prolonged depolarizations when intracellular calcium buffering was minimized [7]. OAG (25 µM) enhanced this calcium-dependent inactivation, reducing sustained current amplitudes by 40% [7]. Computational modeling suggests protein kinase C phosphorylation of auxiliary β-subunits underlies this effect, increasing channel sensitivity to local calcium microdomains [7].